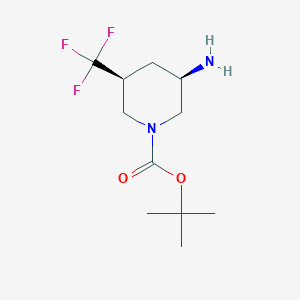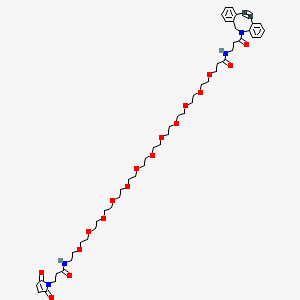![molecular formula C24H27N2O2P B6314807 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% CAS No. 1858224-02-8](/img/structure/B6314807.png)
1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea (DTPPU) is an organophosphorus compound that has been used in a variety of scientific research applications. It is a versatile organophosphorus compound that has been used in the synthesis of a wide range of compounds and can be used as a catalyst in organic synthesis. DTPPU has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% is not fully understood, but it is thought to act as an inhibitor of enzymes involved in the metabolism of drugs. It is thought to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body.
Biochemical and Physiological Effects
1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer activities, as well as anti-bacterial and anti-viral activities. It has also been found to have anti-coagulant and anti-platelet activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% in laboratory experiments include its low cost, its versatility, and its ability to be used in a wide range of applications. The main limitation of using 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% in laboratory experiments is its potential toxicity, which can be minimized by using the compound in small amounts.
Zukünftige Richtungen
The future directions of research with 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Other potential areas of research include the development of new synthetic methods for the synthesis of 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%, the development of new uses for the compound, and the development of new methods for its purification. Additionally, further research into the toxicity of 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% is needed to ensure its safe use in laboratory experiments.
Synthesemethoden
The synthesis of 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% is achieved by reacting di-o-tolylphosphine with 3-phenylurea in a one-pot reaction. The reaction is carried out in an aqueous solution at a temperature of 80°C for 3 hours. The product is then purified by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97% has been used in a variety of scientific research applications, including the synthesis of a range of compounds, the study of enzyme mechanisms, and the study of the biochemical and physiological effects of drugs. It has also been used in the development of new drugs and in the study of the structure and function of proteins.
Eigenschaften
IUPAC Name |
1-[(2S)-1-bis(2-methylphenyl)phosphanyloxypropan-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N2O2P/c1-18-11-7-9-15-22(18)29(23-16-10-8-12-19(23)2)28-17-20(3)25-24(27)26-21-13-5-4-6-14-21/h4-16,20H,17H2,1-3H3,(H2,25,26,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQUJJLCBFGKMU-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OCC(C)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OC[C@H](C)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)


![2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6314757.png)


![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)
![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)

![1-{(1S,2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6314797.png)


